N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Description

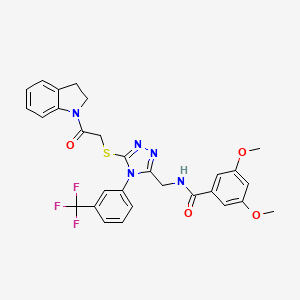

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a structurally complex 1,2,4-triazole derivative. Its core structure features a triazole ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a thioether-linked indolin-1-yl-2-oxoethyl moiety. The 3-methyl group is further modified with a 3,5-dimethoxybenzamide substituent.

Synthetic pathways for analogous 1,2,4-triazole derivatives typically involve S-alkylation of triazole-thione precursors with α-halogenated ketones or acetates under basic conditions . For example, describes the synthesis of S-alkylated 1,2,4-triazoles (compounds [10–15]) via reactions of triazole-thiones with bromoacetophenone derivatives, a method likely applicable to the target compound .

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F3N5O4S/c1-40-22-12-19(13-23(15-22)41-2)27(39)33-16-25-34-35-28(37(25)21-8-5-7-20(14-21)29(30,31)32)42-17-26(38)36-11-10-18-6-3-4-9-24(18)36/h3-9,12-15H,10-11,16-17H2,1-2H3,(H,33,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKRIYRKFMZOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates an indole derivative with a triazole ring and various substituents that may enhance its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 632.75 g/mol. The structure includes:

- Indole moiety : Known for various biological activities including anticancer and antimicrobial effects.

- Triazole ring : Associated with antifungal and antibacterial properties.

- Dimethoxybenzamide group : This moiety may contribute to the compound's ability to interact with biological targets effectively.

Biological Activity Overview

Research indicates that compounds containing indole and triazole structures exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy. The incorporation of the indole moiety enhances the compound’s ability to inhibit tumor growth. For instance, derivatives similar to the studied compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The presence of both indole and triazole rings suggests that this compound may possess broad-spectrum antimicrobial activity. Triazoles are particularly noted for their efficacy against fungal pathogens, while indoles have shown activity against various bacteria.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been suggested that triazole derivatives can act as inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis, which may have implications in herbicide development .

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound, revealing significant findings:

| Study Focus | Findings |

|---|---|

| Synthesis Methods | Multi-step synthetic pathways were optimized to enhance yield and purity. |

| Biological Assays | The compound exhibited notable cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. |

| Mechanism of Action | Proposed mechanisms include disruption of cellular metabolism and induction of oxidative stress in target cells. |

Case Studies

- Anticancer Efficacy : In a study evaluating similar compounds, results indicated that derivatives with indole and triazole structures significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : A comparative study demonstrated that compounds with similar structural features showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Electronic and Steric Effects

- Trifluoromethyl vs. Sulfonyl/Difluorophenyl Groups: The 3-(trifluoromethyl)phenyl group in the target compound confers stronger electron-withdrawing effects compared to the sulfonyl or difluorophenyl groups in compounds [10–15] ().

- Indolin-2-one vs. Pyrazole/Thiophene Substituents: The indolin-2-one moiety introduces rigidity and π-π stacking capacity, contrasting with the more flexible pyrazole () or thiophene (Safonov, 2020) groups in other triazoles. This may influence binding kinetics and selectivity .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The trifluoromethyl and benzamide groups in the target compound likely increase logP (predicted ~4.2) compared to sulfonyl-substituted analogues (logP ~3.5; ) and pyrazole derivatives (logP ~2.8; ).

- Metabolic Stability : The 3,5-dimethoxybenzamide group may reduce oxidative metabolism compared to compounds with unsubstituted benzyl groups (e.g., ’s triazines, which show rapid clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.